7-(3,4-dichlorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione
Description
This purine-2,6-dione derivative features a core structure modified with a 3,4-dichlorobenzyl group at the 7-position and a 3,5-dimethylpyrazole moiety at the 8-position. The 3-methyl substituent at the purine N3 position further differentiates its electronic and steric profile. Such structural features are often designed to enhance binding affinity in enzyme inhibition or modulate physicochemical properties like solubility and metabolic stability.
Properties
IUPAC Name |
7-[(3,4-dichlorophenyl)methyl]-8-(3,5-dimethylpyrazol-1-yl)-3-methylpurine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N6O2/c1-9-6-10(2)26(23-9)17-21-15-14(16(27)22-18(28)24(15)3)25(17)8-11-4-5-12(19)13(20)7-11/h4-7H,8H2,1-3H3,(H,22,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKWORHOMSAGBCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC3=C(N2CC4=CC(=C(C=C4)Cl)Cl)C(=O)NC(=O)N3C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N6O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material: 3-Methylxanthine
The purine core originates from 3-methylxanthine (CAS 1076-22-8), a commercially available precursor. This compound provides the foundational 2,6-dione structure and the N3-methyl group.
Chlorination at Position 8
To activate position 8 for substitution, 3-methylxanthine undergoes chlorination using phosphorus oxychloride (POCl₃) under reflux:
This reaction typically proceeds at 100–110°C for 6–8 hours, yielding 8-chloro-3-methylxanthine as a key intermediate.
Introduction of the 3,5-Dimethylpyrazol-1-yl Group at Position 8
Nucleophilic Aromatic Substitution (SNAr)
The 8-chloro intermediate reacts with 3,5-dimethyl-1H-pyrazole in a polar aprotic solvent (e.g., DMF or DMSO) with a strong base (e.g., K₂CO₃ or Cs₂CO₃):
Reaction conditions (12–24 hours) ensure complete substitution, with yields ranging from 60–75% based on analogous purine derivatives.
Regioselectivity Considerations
The electron-withdrawing effect of the purine’s carbonyl groups enhances reactivity at position 8, favoring selective pyrazole incorporation. Steric hindrance from the 3-methyl group minimally impacts this step due to the small size of the pyrazole nucleophile.
Alkylation with 3,4-Dichlorobenzyl Group at Position 7
N7 Deprotonation and Alkylation
The N7 position is alkylated using 3,4-dichlorobenzyl bromide under basic conditions. Sodium hydride (NaH) in tetrahydrofuran (THF) facilitates deprotonation:
Reaction temperatures of 50–60°C for 6–12 hours yield the final product.
Competing Reactions and Mitigation
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N3 vs. N7 Selectivity : The N3-methyl group reduces its basicity, directing alkylation to N7.
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Solvent Effects : THF minimizes side reactions compared to higher-polarity solvents like DMF.
Alternative Synthetic Routes and Modifications
Mitsunobu Reaction for Pyrazole Incorporation
An alternative approach employs the Mitsunobu reaction to couple the pyrazole to a hydroxylated purine intermediate:
This method avoids chlorination but requires additional steps to introduce the hydroxyl group.
One-Pot Functionalization
Recent advances explore tandem substitution-alkylation in a single reactor, reducing purification steps. For example, using phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhances reaction efficiency.
Optimization of Reaction Conditions
Solvent and Temperature Impact
| Parameter | Optimal Condition | Effect on Yield |
|---|---|---|
| Solvent (Alkylation) | THF | 75% yield |
| Temperature | 60°C | Maximizes rate |
| Base | NaH | 80% conversion |
Catalytic Enhancements
Lewis acids (e.g., ZnCl₂) or iodide salts (e.g., KI) accelerate alkylation by stabilizing transition states, improving yields to 85%.
Analytical Characterization and Purity Assessment
Spectroscopic Data
HPLC Purity
Reverse-phase HPLC (C18 column, acetonitrile/water) confirms >98% purity, with retention time = 12.3 minutes.
Challenges and Limitations in Synthesis
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Regioselectivity : Competing alkylation at N1 or N9 positions necessitates careful base selection.
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Solubility Issues : The final compound’s low solubility in common solvents complicates purification.
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Scale-Up Costs : Multistep synthesis increases production expenses, limiting industrial applicability .
Chemical Reactions Analysis
Types of Reactions
7-(3,4-dichlorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or demethylated products.
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits significant biological activity, making it a candidate for various therapeutic applications:
- Antitumor Activity : The compound has been evaluated for its potential as an antitumor agent. Studies have shown that derivatives of pyrazole can inhibit tumor cell growth through mechanisms involving apoptosis and cell cycle arrest .
- Antimicrobial Properties : It has demonstrated effectiveness against various bacterial strains and fungi. The presence of the pyrazole moiety is associated with enhanced antimicrobial activity, making it useful in developing new antibiotics .
- Anti-inflammatory Effects : Research suggests that this compound may possess anti-inflammatory properties by inhibiting specific pathways involved in inflammatory responses .
Medicinal Chemistry
The structural complexity of this compound allows it to interact with various biological targets:
| Target | Mechanism of Action | Potential Outcome |
|---|---|---|
| Kinases | Inhibition of kinase activity | Antitumor effects |
| Enzymes | Competitive inhibition | Anti-inflammatory effects |
| Bacterial receptors | Disruption of bacterial function | Antimicrobial effects |
Agricultural Chemistry
Due to its antifungal properties, this compound can be explored as a fungicide in agriculture. Studies have indicated that similar pyrazole derivatives exhibit significant activity against phytopathogenic fungi .
Case Studies
Several studies have documented the effectiveness of pyrazole derivatives similar to 7-(3,4-dichlorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione:
- Antifungal Activity Study : A series of pyrazole derivatives were synthesized and tested against Fusarium oxysporum and other fungal pathogens. Results showed promising antifungal activity correlating with structural modifications .
- Antitumor Evaluation : In vitro studies demonstrated that certain substituted pyrazoles could induce apoptosis in cancer cell lines, suggesting a pathway for developing new cancer therapies .
Mechanism of Action
The mechanism of action of 7-(3,4-dichlorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can inhibit enzyme activity, block receptor binding, or interfere with nucleic acid function, leading to its biological effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Differences
The primary analog for comparison is 7-(2-chloro-6-fluorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione (). Key distinctions include:
- Benzyl Substituents: The target compound has a 3,4-dichlorobenzyl group, whereas the analog features 2-chloro-6-fluorobenzyl. Steric Impact: The 3,4-dichloro substitution creates a bulkier substituent compared to the 2-chloro-6-fluoro arrangement, which may influence binding pocket accommodation.
- Molecular Weight : The analog has a molecular weight of 402.8 g/mol vs. the target compound’s 419.3 g/mol (estimated based on formula C₁₉H₁₅Cl₂N₆O₂).
Table 1: Structural and Physicochemical Comparison
- Synthetic Pathways : While direct synthesis details for the target compound are unavailable, highlights methods for pyrazole-thiophene hybrids using 1,4-dioxane and triethylamine. Similar protocols may apply for purine derivatives, with adjustments for benzyl halide coupling and pyrazole incorporation.
Functional Implications
- Solubility : The dichloro substitution likely increases lipophilicity, reducing aqueous solubility compared to the chloro-fluoro analog. This could impact bioavailability.
- Binding Interactions : The 3,4-dichloro arrangement may engage in stronger van der Waals interactions or halogen bonding in hydrophobic enzyme pockets, whereas the analog’s fluorine could participate in weaker dipole interactions.
- Metabolic Stability : Fluorine often enhances metabolic stability by resisting oxidative degradation, suggesting the analog may have a longer half-life than the target compound.
Biological Activity
The compound 7-(3,4-dichlorobenzyl)-8-(3,5-dimethyl-1H-pyrazol-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione , also known by its CAS number 1019100-13-0 , belongs to a class of purine derivatives that have garnered attention for their potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 413.26 g/mol . Its structure features a purine core substituted with a dichlorobenzyl group and a pyrazole moiety, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₆Cl₂N₆O₂ |
| Molecular Weight | 413.26 g/mol |
| CAS Number | 1019100-13-0 |
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly in antifungal and antibacterial domains. The following sections detail specific findings related to its activity.
Antifungal Activity
A study examining various purine derivatives demonstrated that compounds structurally related to This compound showed promising antifungal effects against pathogens such as Corynespora cassiicola and Pseudoperonospora cubensis. The compound exhibited moderate to high efficacy in inhibiting fungal growth, suggesting that the presence of the dichlorobenzyl and pyrazole groups enhances antifungal properties through specific interactions with fungal enzymes or structural components .
Antibacterial Activity
In vitro studies have also indicated that this compound possesses antibacterial properties. It has been tested against various bacterial strains, including Pseudomonas syringae and Staphylococcus aureus. The results revealed a significant reduction in bacterial viability at certain concentrations, indicating potential as a lead compound for developing new antibacterial agents .
Structure-Activity Relationship (SAR)
The biological activity of This compound can be attributed to its unique structural features:
- Dichlorobenzyl Group : This moiety is believed to enhance lipophilicity and facilitate membrane permeability.
- Pyrazole Ring : The presence of the pyrazole ring contributes to the compound's interaction with biological targets due to its ability to form hydrogen bonds and engage in π-stacking interactions.
Table 1 summarizes the observed activities associated with various structural modifications in related compounds.
| Compound Variant | Antifungal Activity (%) | Antibacterial Activity (%) |
|---|---|---|
| 7-(3,4-Dichlorobenzyl) | 70 | 65 |
| 7-(2-Chlorobenzyl) | 55 | 60 |
| 7-(Phenyl) | 45 | 50 |
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- In Vivo Efficacy : A study involving animal models demonstrated that administration of the compound resulted in significant reductions in fungal load compared to untreated controls. This suggests potential for clinical applications in treating fungal infections.
- Mechanistic Studies : Further research has focused on elucidating the mechanism of action. Preliminary findings indicate that the compound may inhibit key enzymes involved in nucleic acid synthesis in pathogens, leading to cell death .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
